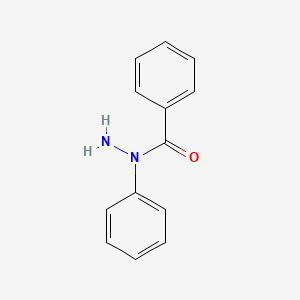

N-phenylbenzohydrazide

CAS No.: 579-45-3

Cat. No.: VC8181762

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 579-45-3 |

|---|---|

| Molecular Formula | C13H12N2O |

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | N-phenylbenzohydrazide |

| Standard InChI | InChI=1S/C13H12N2O/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H,14H2 |

| Standard InChI Key | LACXDWHPYQPMCP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Phenylbenzohydrazide belongs to the hydrazide class, featuring a benzoyl group (C₆H₅CO−) linked to a phenyl-substituted hydrazine moiety. Its IUPAC name is N′-benzoyl-N′-phenylbenzohydrazide , with alternative designations including 1-benzoyl-2-phenylhydrazine and benzoic acid phenylhydrazide . The molecular formula C₁₃H₁₂N₂O corresponds to a planar structure stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and hydrazinic nitrogen .

Table 1: Key Identifiers of N-Phenylbenzohydrazide

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 579-45-3 | |

| Molecular Weight | 212.25 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 | |

| ChEMBL ID | CHEMBL1579486 | |

| Melting Point | Not reported | - |

Spectral and Crystallographic Data

The compound’s ¹H NMR spectrum reveals signals at δ 6.86–7.72 ppm for aromatic protons and a singlet at δ 7.62 ppm for the hydrazinic NH group . Crystallographic studies (CCDC 130849) confirm a monoclinic crystal system with a unit cell volume of 1,542 ų, stabilized by π-π stacking between phenyl rings . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

Synthesis and Characterization

Conventional Synthetic Routes

N-Phenylbenzohydrazide is typically synthesized via condensation reactions. A widely used method involves reacting phenylhydrazine hydrochloride with benzoic acid derivatives under coupling agents:

-

EDCI/HOBt-Mediated Condensation:

Phenylhydrazine hydrochloride (1 equiv) and benzoic acid (1 equiv) are condensed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C . The reaction proceeds via nucleophilic acyl substitution, yielding N-phenylbenzohydrazide with >75% isolated yield . -

Diazotization Followed by Coupling:

Substituted phenylhydrazines undergo diazotization at 0°C, followed by coupling with benzoyl chloride in ethanol. This method produces N-aryl derivatives but requires stringent temperature control to avoid byproducts .

Analytical Characterization

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak observed at m/z 213.1125 (calc. 213.1128) .

-

Infrared Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N-H stretch) .

-

X-ray Diffraction: Intermolecular N-H···O hydrogen bonds (2.08 Å) contribute to crystalline stability .

Physicochemical Properties

Solubility and Stability

N-Phenylbenzohydrazide exhibits limited water solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile . The compound remains stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via hydrolysis of the hydrazide bond .

Electrochemical Behavior

Cyclic voltammetry studies in acetonitrile reveal a quasi-reversible redox couple at E₁/₂ = +0.42 V vs. Ag/AgCl, attributed to oxidation of the hydrazine moiety . Rotating disk electrode experiments show diffusion-controlled kinetics with a charge-transfer coefficient α = 0.56 .

Industrial and Materials Science Applications

Corrosion Inhibition

Preliminary studies indicate that N-phenylbenzohydrazide derivatives inhibit mild steel corrosion in HCl (85% efficiency at 500 ppm), forming protective films via adsorption .

Electroactive Materials

Ferrocene-functionalized derivatives exhibit redox-mediated conductivity (σ = 1.2 × 10⁻³ S/cm), making them candidates for organic semiconductors .

Future Directions

-

Structure-Activity Optimization: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance antifungal potency .

-

Targeted Drug Delivery: Leveraging BSA-binding affinity for nanoparticle-based formulations .

-

Green Synthesis: Exploring biocatalytic routes using lipases or acyltransferases to improve reaction sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume